Cas no 108-67-8 (Mesitylene)

Colorless Transparent Liquid .melting point α type-45℃,β type-51℃,boiling point164.7℃,relative density0.864(20/4℃),Refractive index1.4994(20℃),flash point44℃,Spontaneous combustion point550℃.Insoluble in water,Soluble in ethanol,Soluble in benzene in any proportion\Ether\acetone.
Mesitylene structure
Mesitylene structure
Mesitylene
108-67-8
C9H12
120.19158
MFCD00008538
35514
7947

Mesitylene Properties

Names and Identifiers

    • Mesitylene
    • 1,3,5-trimethylbenzene single component
    • 1,3,5-trimethylbenzene neat*standard for epa
    • 1,3,5-Trimethylbenzene
    • 1,3,5-Trimethylbenzene Solution
    • Mesitylene(1,3,5-Trimethylbenzene)
    • Triphenylantimonydiacetate
    • 1,3,5-Me3C6H3
    • 2,4,6-collidine
    • 2,4,6-Me3-Ph
    • 2,4,6-trimethylbenzene
    • 3,5-Dimethyltoluene
    • Benzene,1,3,5-trimethyl
    • Fleet-X
    • sym-Trimethylbenzene
    • Trimethylbenzene,1,3,5
    • Trimethylbenzol
    • NSC 9273
    • Mesitylen
    • 1.3.5-TriMethy
    • All three toluene
    • s-Trimethylbenzene
    • Mesitylene, 98+%
    • Mesitylene reagent grade, 97%
    • 1,3,5-Trimethylbenzene Standard
    • Mesitylene, 98%, extra pure
    • Mcsitylene(1,3,5-Trimethy1benzenc)
    • 1,3,5-trimethyl-benzen
    • 1,3,5-trimethylbenzene (mesitylene)
    • 1,3,5-trimethylbenzene(1,3,5-tmb)
    • MESITYLENE
    • 1,3,5-Trimethylbenzene 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • 1,3,5-Trimethylbenzene 98%, SuperDry, Water≤50 ppm (by K.F.)
    • +Expand
    • MFCD00008538
    • AUHZEENZYGFFBQ-UHFFFAOYSA-N
    • 1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
    • CC1=CC(=CC(=C1)C)C
    • 906806

Computed Properties

  • 120.09400
  • 0
  • 0
  • 0
  • 9
  • 55
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 2.61180
  • 0.00000
  • 5907
  • n20/D 1.499(lit.)
  • 2.9 g/L (20 ºC)
  • 164°C
  • −45 °C (lit.)
  • 14 mmHg ( 55 °C)
    2.49 mmHg ( 25 °C)
  • Fahrenheit: 127.4 ° f
    Celsius: 53 ° c
  • 2463
  • Insoluble in water, soluble in alcohol, ether, benzene and other most organic solvents.
  • 5000 μg/mL in methanol
  • Colorless liquid with special smell.
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol, ether, benzene.
  • 0.864 g/mL at 25 °C(lit.)

Mesitylene Security Information

  • GHS02 GHS02 GHS07 GHS07 GHS09 GHS09
  • OX6825000
  • 2
  • 3
  • S61-S45-S36/37-S16-S7
  • III
  • III
  • R10; R37; R51/53
  • 3
  • Xi Xi N N
  • UN 2325 3/PG 3
  • H226,H335,H411
  • P261,P273
  • dangerous
  • 2-8°C
  • III
  • 10-37/38-51/53
  • Warning
  • Yes
  • 0.88-6.1%, 100°F
  • 3
  • 10

Mesitylene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Mesitylene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene
Reference
Cooligomerization of propadiene with propyne catalyzed by nickel(0) complexes
Cermak, Jan; Blechta, Vratislav; Chvalovsky, Vaclav, Collection of Czechoslovak Chemical Communications, 1988, 53(6), 1274-86

Synthetic Circuit 2

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 3

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 6

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  8 h, rt
Reference
B(C6F5)3-catalyzed transfer of dihydrogen from one unsaturated hydrocarbon to another
Chatterjee, Indranil; et al, Angewandte Chemie, 2015, 54(41), 12158-12162

Mesitylene Raw materials

Mesitylene Preparation Products

Mesitylene Related Literature